ethyl N-(2-amino-4-bromophenyl)carbamate
Overview
Description
Ethyl N-(4-bromophenyl)carbamate is a chemical compound with the molecular formula C9H10BrNO2 . It has been studied for its effects on different stages of Rhipicephalus microplus, a species of tick, when implanted in cattle .
Synthesis Analysis
While specific synthesis methods for ethyl N-(2-amino-4-bromophenyl)carbamate were not found, carbamate synthesis in general can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG). Zwitterionic superbase–CO2 adducts can actively transfer the carboxylate group to various substrates .Molecular Structure Analysis
The molecular structure of ethyl N-(4-bromophenyl)carbamate consists of an ethyl ester of carbamic acid, with a bromophenyl group attached to the nitrogen atom . The average mass is 244.085 Da and the monoisotopic mass is 242.989487 Da .Physical and Chemical Properties Analysis
Ethyl N-(4-bromophenyl)carbamate has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 .Scientific Research Applications
Structural Analysis and Chemical Properties
- Ethyl N-(2-amino-4-bromophenyl)carbamate has been involved in structure-activity relationship (SAR) studies to predict mutagenic and carcinogenic activities. The absence of mutagenicity and carcinogenicity in mammals was confirmed, indicating the compound's safety for further research applications (Prado-Ochoa et al., 2020).
- Its involvement in the synthesis of other compounds, like Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, showcases its relevance in chemical synthesis and characterization, contributing to the development of new molecules for various applications (Sapnakumari et al., 2014).
Biological and Ecological Impact
- The compound's effects on acetylcholinesterase activity and reproductive organs in certain species have been studied, demonstrating its potential use in studying biological processes and possibly in developing new treatments or repellents for pests (Prado-Ochoa et al., 2014).
- Research on its acute oral and dermal toxicity in rats and its impact on organisms like honey bees and Eisenia foetida provide valuable data on its environmental and ecological effects, guiding its safe use in various applications (Prado-Ochoa et al., 2014), (Iturbe-Requena et al., 2020), (Iturbe-Requena et al., 2019).
Detection and Analysis Techniques
- Innovations in detection techniques, like the development of an indirect ELISA for determining ethyl carbamate in Chinese rice wine, highlight the compound's significance in food safety and quality control, offering methods to monitor its presence in food and beverages (Luo et al., 2017).
Additional Applications
- Its use in the synthesis of other compounds and the evaluation of its impact on GABAA receptors and various biological processes indicates its versatility in scientific research, from pharmaceutical development to the study of biological mechanisms (Mascia et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl N-(2-amino-4-bromophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGVUXGQZUAWBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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